molecular formula C16H20O2 B14264540 2,6-Dipropylnaphthalene-1,5-diol CAS No. 137517-25-0

2,6-Dipropylnaphthalene-1,5-diol

Cat. No.: B14264540
CAS No.: 137517-25-0
M. Wt: 244.33 g/mol
InChI Key: CDXHQSXISXUVNS-UHFFFAOYSA-N
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Description

2,6-Dipropylnaphthalene-1,5-diol is an organic compound with the molecular formula C16H20O2 It is a derivative of naphthalene, characterized by the presence of two propyl groups at the 2 and 6 positions and two hydroxyl groups at the 1 and 5 positions

Chemical Reactions Analysis

Types of Reactions

2,6-Dipropylnaphthalene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthalene derivatives with various functional groups, such as carbonyl, halogen, or alkyl groups .

Scientific Research Applications

2,6-Dipropylnaphthalene-1,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dipropylnaphthalene-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dipropylnaphthalene-1,5-diol is unique due to the presence of both propyl and hydroxyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

137517-25-0

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2,6-dipropylnaphthalene-1,5-diol

InChI

InChI=1S/C16H20O2/c1-3-5-11-7-9-14-13(15(11)17)10-8-12(6-4-2)16(14)18/h7-10,17-18H,3-6H2,1-2H3

InChI Key

CDXHQSXISXUVNS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C1)C(=C(C=C2)CCC)O)O

Origin of Product

United States

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